BD2 Selectivity: GSK620 vs. Pan-BET Inhibitor JQ1
GSK620 exhibits high selectivity for the BD2 domain of BET proteins, with >200-fold selectivity over BD1 domains [1]. In contrast, the pan-BET inhibitor JQ1 shows nearly equipotent inhibition of BRD4 BD1 and BD2 (IC50 = 77 nM and 33 nM, respectively) [2]. This difference is critical as selective BD2 inhibition is associated with reduced toxicity and preserved therapeutic efficacy in inflammation models [3].
| Evidence Dimension | BD2 vs. BD1 Selectivity |
|---|---|
| Target Compound Data | >200-fold selectivity for BD2 over BD1 (pIC50 BD2 = 7.1, BD1 = 4.8) |
| Comparator Or Baseline | JQ1: IC50 BRD4 BD1 = 77 nM, BD2 = 33 nM (1.5-fold selectivity) |
| Quantified Difference | >130-fold difference in selectivity ratio |
| Conditions | Biochemical assays (TR-FRET for GSK620, AlphaScreen for JQ1) |
Why This Matters
This >130-fold difference in BD2 selectivity directly translates to a reduced toxicity profile and a wider therapeutic window in preclinical inflammatory disease models.
- [1] Gilan, O., Rioja, I., Knezevic, K., Bell, M. J., Yeung, M. M., Harker, N. R., ... & Dawson, M. A. (2020). Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation. Science, 368(6489), 387-394. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. View Source
- [3] Gilan, O., Rioja, I., Knezevic, K., Bell, M. J., Yeung, M. M., Harker, N. R., ... & Dawson, M. A. (2020). Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation. Science, 368(6489), 387-394. View Source
